Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an alkyne with a nitrile oxide in the presence of a catalyst such as copper (I) chloride. The reaction is carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-carboxy-3-(methoxymethyl)isoxazole-4-carboxylate.
Reduction: Methyl 5-hydroxymethyl-3-(methoxymethyl)isoxazole-4-carboxylate.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-bromophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and methoxymethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
Biological Activity
Methyl 5-formyl-3-(methoxymethyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.
Overview of Isoxazole Compounds
Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They are known for their ability to interact with various biological targets, leading to significant pharmacological effects. The presence of functional groups in their structure often enhances their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various isoxazole derivatives, including this compound. The results indicated that this compound demonstrated significant growth inhibition in several cancer cell lines, with IC50 values ranging from 5.6 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal toxicity towards normal HEK-293 cells (IC50 > 100 μM) .
Cell Line | IC50 Value (μM) |
---|---|
MDA-MB-231 (Breast) | 5.6 - 22.2 |
HEK-293 (Normal) | >100 |
Neuroprotective Effects
This compound has shown promising neuroprotective effects , particularly through its action as an acetylcholinesterase (AChE) inhibitor.
The compound inhibits AChE, an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. A derivative of this compound exhibited an IC50 value of 29.46 ± 0.31 µM against AChE .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity by modulating pro-inflammatory mediators.
In Vitro Studies
In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens.
Evaluation Results
Studies indicate that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Properties
Molecular Formula |
C8H9NO5 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
methyl 5-formyl-3-(methoxymethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-12-4-5-7(8(11)13-2)6(3-10)14-9-5/h3H,4H2,1-2H3 |
InChI Key |
SBDQLUCMBGNIRG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
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